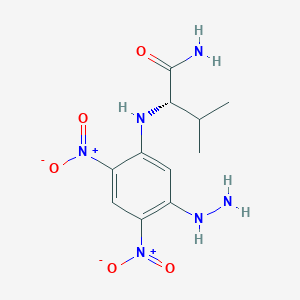
N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide is a chemical compound with the molecular formula C11H15N7O4 It is known for its unique structure, which includes a hydrazinyl group and a dinitrophenyl group attached to an L-valinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide typically involves the reaction of 5-hydrazinyl-2,4-dinitrophenylhydrazine with L-valinamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dinitrophenyl group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar functional groups but lacking the valinamide moiety.
5-Hydrazinyl-2,4-dinitrophenylhydrazine: A precursor in the synthesis of N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide.
Uniqueness
This compound is unique due to the presence of the L-valinamide moiety, which imparts specific stereochemical properties and enhances its interaction with biological targets. This compound’s combination of hydrazinyl and dinitrophenyl groups also provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C11H16N6O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
(2S)-2-(5-hydrazinyl-2,4-dinitroanilino)-3-methylbutanamide |
InChI |
InChI=1S/C11H16N6O5/c1-5(2)10(11(12)18)14-6-3-7(15-13)9(17(21)22)4-8(6)16(19)20/h3-5,10,14-15H,13H2,1-2H3,(H2,12,18)/t10-/m0/s1 |
InChI Key |
APSZVBNIFKFUQI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
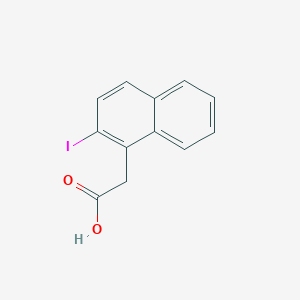
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)
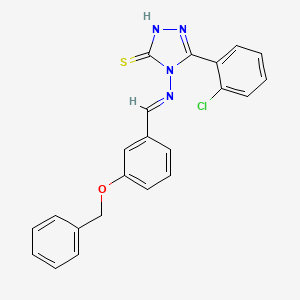


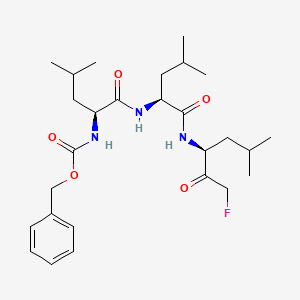
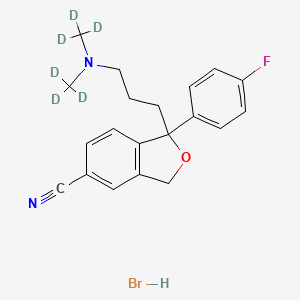
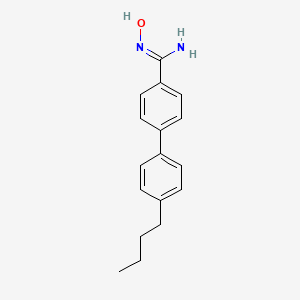
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
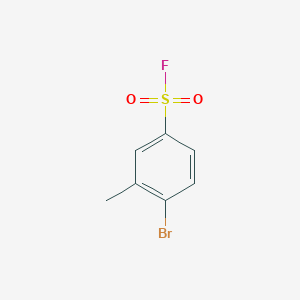
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)

